Home > Products > Screening Compounds P19648 > Erythromycin gluceptate
Erythromycin gluceptate - 23067-13-2

Erythromycin gluceptate

Catalog Number: EVT-394016
CAS Number: 23067-13-2
Molecular Formula: C44H81NO21
Molecular Weight: 960.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Erythromycin (has active moiety).

Erythromycin Folate

Compound Description: Erythromycin folate is a derivative of erythromycin synthesized by conjugating erythromycin with folic acid. This derivative demonstrates enhanced solubility in solvents like methanol, ethanol, and propylene glycol. [] In vitro studies have revealed its potent antimicrobial activity, surpassing that of other erythromycin derivatives. []

Relevance: Erythromycin folate, like erythromycin gluceptate, represents an attempt to improve the physicochemical and pharmacological properties of erythromycin. [] While erythromycin gluceptate achieves enhanced water solubility through salt formation, erythromycin folate aims to improve solubility and potentially enhance bioavailability through conjugation with folic acid. [] Both derivatives highlight the ongoing research to optimize erythromycin's therapeutic profile.

Erythromycin Estolate

Relevance: Erythromycin estolate serves as a comparative compound to both erythromycin gluceptate and erythromycin taurate in terms of their antimicrobial potency. [, ] Research indicates that both erythromycin gluceptate and erythromycin taurate display higher in vitro potency compared to erythromycin estolate. [, ]

Erythromycin Stearate

Relevance: Similar to erythromycin estolate, erythromycin stearate is used as a reference compound to evaluate the antimicrobial efficacy of erythromycin gluceptate and erythromycin taurate. [, ] Studies have demonstrated that both erythromycin gluceptate and erythromycin taurate exhibit superior in vitro potency compared to erythromycin stearate. [, ]

Erythromycin Ethyl Succinate

Relevance: Erythromycin ethyl succinate serves as another comparative compound when assessing the antimicrobial potency of erythromycin gluceptate and erythromycin taurate. [, ] Research has shown that both erythromycin gluceptate and erythromycin taurate possess higher in vitro potency than erythromycin ethyl succinate. [, ]

Erythromycin Lactobionate

Relevance: Erythromycin lactobionate, similar to erythromycin gluceptate, is a water-soluble salt form of erythromycin, making it suitable for intravenous administration. [, , ] Both are often used interchangeably for parenteral administration. [, , ] They share a comparable antimicrobial spectrum and are effective against a similar range of bacterial species. [, ]

Erythromycin Taurate

Compound Description: Erythromycin taurate is a newly synthesized derivative of erythromycin, formed by reacting erythromycin base with tauric acid. This derivative demonstrates good solubility in organic solvents and exhibits promising distribution in various tissues. []

Source and Classification

Erythromycin is derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus), discovered in 1952. It belongs to the macrolide class of antibiotics, which also includes azithromycin and clarithromycin. Erythromycin gluceptate is classified as a salt of erythromycin, specifically formed by the reaction of erythromycin with gluceptate, a derivative of gluconic acid. This formulation enhances the solubility and stability of erythromycin for intravenous administration .

Synthesis Analysis

The synthesis of erythromycin gluceptate involves several steps that typically include the reaction of erythromycin with gluceptate. The process can be complex due to the presence of multiple stereogenic centers in erythromycin.

  1. Starting Materials: Erythromycin (C37H67NO13) and gluceptate (C7H14O8).
  2. Reaction Conditions: The reaction generally requires controlled pH conditions and may involve solvents such as water or alcohols to facilitate solubility.
  3. Purification: Following synthesis, purification steps such as crystallization or chromatography may be employed to isolate the desired salt form from by-products.

Detailed methods for synthesizing related compounds have been documented, showcasing various techniques including refluxing in acidic media for epimerization to obtain optically active isomers .

Molecular Structure Analysis

The molecular formula for erythromycin gluceptate is C44H81NO21, with a molecular weight of approximately 960.118 g/mol. The structure consists of a macrolide core with multiple hydroxyl groups and a gluceptate moiety that enhances its solubility.

  • Key Features:
    • Macrolide Backbone: The core structure contains a large lactone ring typical of macrolides.
    • Functional Groups: Hydroxyl groups contribute to its solubility and reactivity.
    • Stereochemistry: Erythromycin has ten stereogenic centers, leading to multiple possible stereoisomers.

The three-dimensional conformation plays a critical role in its biological activity and interaction with bacterial ribosomes .

Chemical Reactions Analysis

Erythromycin gluceptate can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release erythromycin and gluceptate.
  2. Epimerization: Under acidic conditions, it can convert between different stereoisomers.
  3. Interactions with Bacteria: The primary reaction mechanism involves binding to bacterial ribosomes, inhibiting protein synthesis.

These reactions are essential for understanding the pharmacokinetics and dynamics of erythromycin gluceptate in biological systems .

Mechanism of Action

Erythromycin acts primarily as a bacteriostatic agent by inhibiting protein synthesis in bacteria:

  • Binding Site: It binds to the 50S subunit of bacterial ribosomes at the peptidyl transferase center.
  • Inhibition Mechanism: This binding blocks aminoacyl translocation during protein synthesis, preventing the addition of new amino acids to the growing polypeptide chain.
  • Additional Effects: Erythromycin also acts as a motilin agonist, enhancing gastrointestinal motility .

This dual action makes erythromycin effective not only as an antibiotic but also in treating conditions related to gut motility.

Physical and Chemical Properties Analysis

Erythromycin gluceptate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in water compared to its parent compound due to the gluceptate moiety.
  • Stability: More stable under physiological conditions than unmodified erythromycin.
  • pH Sensitivity: The compound's stability can be affected by pH levels; it is generally more stable in slightly acidic environments.

These properties are crucial for its formulation into injectable preparations .

Applications

Erythromycin gluceptate has various applications in medicine:

  • Antibiotic Therapy: Used extensively for treating infections caused by susceptible bacteria, including respiratory tract infections and skin infections.
  • Gastrointestinal Motility Disorders: Employed as a prokinetic agent due to its action on motilin receptors.
  • Pharmaceutical Formulations: Its improved solubility makes it suitable for intravenous formulations where rapid absorption is necessary.

Introduction to Erythromycin Gluceptate

Historical Context of Macrolide Antibiotics

The macrolide antibiotic class represents a cornerstone in antimicrobial therapy, originating with the isolation of pikromycin in 1950 from Streptomyces strains – the first identified macrolide compound noted for its bitter taste (from Greek "pikro" meaning bitter). This discovery paved the way for the landmark identification of erythromycin in 1952 from Saccharopolyspora erythraea (originally classified as Streptomyces erythraeus), which became the foundational molecule for subsequent derivatives [1] [4]. Erythromycin's significance stemmed from its broad-spectrum activity against Gram-positive pathogens and its role as a penicillin alternative for allergic patients, filling a critical therapeutic niche during the mid-20th century antimicrobial era [4].

The structural core defining macrolides is a macrocyclic lactone ring (12-16 membered) decorated with amino sugar and/or neutral sugar moieties. Erythromycin itself features a 14-membered lactone ring attached to desosamine and L-cladinose sugar groups [1] [5]. Despite its initial promise, erythromycin's clinical utility was hampered by significant pharmaceutical limitations: acid lability leading to gastric degradation, poor aqueous solubility, and unpredictable pharmacokinetics. These challenges catalyzed efforts to develop semi-synthetic derivatives with improved properties, marking the beginning of the "macrolide renaissance" [1].

Table 1: Key Historical Milestones in Macrolide Development

YearMilestoneSignificance
1950Isolation of pikromycinFirst macrolide antibiotic discovered
1952Isolation of erythromycinFirst therapeutically significant macrolide
1950s-1960sDevelopment of first semi-synthetic derivativesAddressed acid instability and solubility
1980sIntroduction of erythromycin gluceptateCreated water-soluble intravenous formulation
1990sKetolide developmentAddressed rising macrolide resistance

Erythromycin Derivatives: Structural Evolution to Gluceptate

The structural evolution of erythromycin aimed to overcome inherent limitations while preserving antimicrobial activity. Initial modifications focused on esterification (ethylsuccinate, stearate) and enteric coating to prevent acid degradation in the stomach. However, these solutions remained inadequate for parenteral administration, necessitating derivatives with intrinsic water solubility [2] [5]. Erythromycin gluceptate emerged as a strategic solution through conjugation of gluceptic acid (a derivative of gluconic acid) to the desosamine amino group, forming a highly soluble salt suitable for intravenous delivery [3] [5].

This structural modification represents a pharmaceutical optimization rather than an alteration of the core pharmacophore. The gluceptate salt formation occurs at the tertiary amine of the desosamine sugar, preserving the critical binding regions of the macrolactone ring essential for ribosomal interaction. The resulting compound has significantly enhanced hydrophilicity while maintaining the antibacterial mechanism of action [3] [5]. Analytical characterization confirms erythromycin gluceptate has a molecular weight of 960.11 g/mol and the chemical formula C₄₄H₈₁NO₂₁, distinguishing it from other salts like erythromycin lactobionate (C₃₇H₆₇NO₁₃·C₁₂H₂₂O₁₂) [3] [5].

The synthesis of erythromycin gluceptate involves fermentation production of erythromycin A followed by chemical modification. Industrial-scale production utilizes optimized Saccharopolyspora erythraea strains under controlled fermentation conditions, yielding erythromycin A as the primary component. Subsequent salt formation with gluceptic acid under controlled pH conditions yields the final product, which is then purified through crystallization [2] [5]. This derivative exemplifies how strategic molecular modifications can overcome pharmaceutical barriers without compromising the core biological activity.

Table 2: Structural and Physicochemical Comparison of Erythromycin Derivatives

DerivativeStructural ModificationMolecular Weight (g/mol)Primary Advantage
Erythromycin baseNone733.94Reference compound
Erythromycin ethylsuccinateEsterification at C2'' hydroxyl862.07Acid stability
Erythromycin stearateSalt formation with stearic acid1018.41Oral formulation stability
Erythromycin gluceptateSalt formation with gluceptic acid960.11Water solubility for IV use
Erythromycin lactobionateSalt formation with lactobionic acid1092.20Water solubility for IV use

Role in Modern Antimicrobial Therapy

Erythromycin gluceptate occupies a specialized niche in contemporary antimicrobial therapy primarily as an intravenous formulation for situations where oral administration is impractical. Its clinical use remains anchored to the intrinsic antibacterial spectrum of erythromycin: Gram-positive cocci (Streptococcus pyogenes, Streptococcus pneumoniae, methicillin-sensitive Staphylococcus aureus), atypical respiratory pathogens (Mycoplasma pneumoniae, Legionella pneumophila, Chlamydophila pneumoniae), and certain Gram-negative organisms (Campylobacter jejuni, Bordetella pertussis) [4] [7]. Its mechanism involves reversible binding to the 50S ribosomal subunit at domain V of the 23S rRNA, specifically inhibiting translocation steps during protein synthesis without affecting nucleic acid production [3] [4].

Pharmacokinetically, erythromycin gluceptate administration achieves rapid bioavailability with distinct compartmental distribution patterns. Research using microdialysis techniques demonstrates that while free plasma concentrations decline relatively quickly (half-life ~1.5 hours), the compound achieves significantly higher concentrations in white blood cells (WBCs) – approximately 40-fold greater than plasma levels – suggesting efficient cellular uptake [6]. This intracellular accumulation is particularly relevant for targeting facultative intracellular pathogens like Legionella and Chlamydophila species. In contrast, distribution to the interstitial space fluid of muscle and adipose tissue parallels free plasma concentrations, indicating passive diffusion governs tissue penetration in these compartments [6].

The therapeutic relevance of erythromycin gluceptate persists despite newer macrolides due to its cost-effectiveness in IV therapy and specific niche applications. It remains particularly valuable for: 1) Severe respiratory infections requiring IV therapy when penicillin allergy precludes β-lactam use; 2) Campylobacter bacteremia in immunocompromised patients; and 3) As an alternative for pertussis treatment in hospitalized infants when macrolide resistance is not a concern [4] [7]. Additionally, its anti-inflammatory properties and effects on motilin receptor agonism have expanded investigational uses beyond antimicrobial therapy, including modulation of gastrointestinal motility in critically ill patients and potential neuroprotective effects in ischemia-reperfusion models [3].

Table 3: Comparative Distribution of Erythromycin Gluceptate in Biological Compartments

Biological CompartmentPeak Concentration (μg/mL)Relative to Plasma ConcentrationSignificance
Plasma (free fraction)Variable based on dosing1.0 (reference)Determines MIC exposure
White Blood CellsHighly variable~40-fold higherTargets intracellular pathogens
Muscle interstitial fluidSimilar to free plasma~1:1Relevance for soft tissue infections
Subcutaneous adipose tissueSimilar to free plasma~1:1Limited penetration to adipose compartments
Cerebrospinal FluidLimited dataLikely lowNot indicated for CNS infections

Properties

CAS Number

23067-13-2

Product Name

Erythromycin gluceptate

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid

Molecular Formula

C44H81NO21

Molecular Weight

960.1 g/mol

InChI

InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3-,4+,5-,6-/m11/s1

InChI Key

ZXBDZLHAHGPXIG-VTXLJDRKSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O

Synonyms

Erythromycin Glucoheptonate (7CI); Erythromycin Monoglucoheptonate (Salt); Erythromycin D-Glycero-D-gulo-heptonate (Salt); Glucoheptonic Acid, compd. with Erythromycin (1:1); Oxacyclotetradecane Erythromycin deriv.; Erythromycin Gluceptate; Erythromy

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.